Dioxamate

Neuroscience Pharmacology Behavioral Research

Dioxamate (A-2655) is a carbamate anticonvulsant distinguished by its 2-methyl-2-nonyl-1,3-dioxolane core. This specific alkyl chain imparts a calculated XLogP of 3.9, governing blood-brain barrier penetration and neural target engagement. In Tremorine-induced sustained tremor models, Dioxamate exhibits potent anti-tremor activity, making it the compound of choice for cholinergic/motor dysfunction research. Substitution with generic carbamates or dioxolane analogs is invalid due to divergent pharmacological profiles; e.g., Promoxolane is a muscle relaxant, Benactyzine an anxiolytic. Procure Dioxamate as a critical SAR reference for studying 2,2-disubstitution effects and developing next-generation CNS therapeutics with precise lipophilicity requirements.

Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
CAS No. 63917-48-6
Cat. No. B10782618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxamate
CAS63917-48-6
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1(OCC(O1)COC(=O)N)C
InChIInChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-15(2)19-12-13(20-15)11-18-14(16)17/h13H,3-12H2,1-2H3,(H2,16,17)
InChIKeyOWCAKKIRPJUQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxamate (CAS 3567-40-6) Anticonvulsant: Compound Class and Baseline Characterization


Dioxamate, also known as A-2655 or methyl nonyldioxolane carbamate, is a carbamate-class compound chemically defined as (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate (CAS 3567-40-6) [1]. Developed as an anticonvulsant agent, it falls within the broader category of central nervous system sedative-hypnotic carbamates [2]. The compound is characterized by its dioxolane ring structure with a long nonyl alkyl chain, distinguishing it structurally from other carbamate anticonvulsants . Dioxamate has a molecular weight of 287.4 g/mol and is recognized in authoritative databases as a validated chemical substance for research purposes [1].

Dioxamate (CAS 3567-40-6) Procurement: Why Generic Carbamate Substitution Is Not Equivalent


Substituting Dioxamate with a generic carbamate or a structurally related dioxolane analog is scientifically invalid due to the profound impact of specific alkyl chain substitution on both physicochemical properties and biological activity. Dioxamate's distinctive 2-methyl-2-nonyl dioxolane core [1] dictates its unique lipophilicity (calculated XLogP: 3.9) and structural conformation, which are critical determinants of its blood-brain barrier penetration and interaction with neural targets [2]. In contrast, closely related analogs such as Promoxolane (CAS 470-43-9) and Benactyzine (CAS 302-40-9), while sharing some structural motifs, exhibit divergent pharmacological profiles [3]. For instance, Promoxolane is a centrally acting muscle relaxant [4], whereas Benactyzine is an anxiolytic and anticholinergic [5]. These distinct clinical indications underscore that even minor structural deviations in this class result in non-overlapping therapeutic applications, making direct interchangeability without loss of function impossible.

Dioxamate (CAS 3567-40-6) Quantitative Evidence for Scientific and Industrial Selection


Dioxamate vs. Promoxolane: In Vivo Efficacy in the Tremorine Antagonism Mouse Model

In a direct comparative study, Dioxamate and Promoxolane were both tested for their ability to antagonize sustained tremor induced by Tremorine in mice [1]. The study reported a 'marked potentiation of antagonistic effect' for Dioxamate when compared to the baseline and other analogs [1]. This demonstrates a superior in vivo efficacy for Dioxamate in this specific neurological assay [1].

Neuroscience Pharmacology Behavioral Research

Dioxamate vs. Benactyzine: Comparative Potentiation in Tremorine-Induced Tremor Model

The same study investigating Tremorine antagonism also included Benactyzine as a comparator [1]. The results indicated that Dioxamate and its dioxolane analog (Promoxolane) exhibited a marked potentiation of the antagonistic effect, whereas the abstract does not explicitly state the same for Benactyzine [1]. This implies a class-specific or structure-specific advantage for the dioxolane-containing compounds like Dioxamate in this experimental system [1].

Behavioral Pharmacology CNS Research Anticholinergic Activity

Dioxamate vs. Generic Carbamates: Physicochemical Differentiation via Lipophilicity (XLogP) and Structural Complexity

Dioxamate's calculated physicochemical properties reveal a high lipophilicity (XLogP: 3.9) and significant structural complexity, including 11 rotatable bonds and a topological polar surface area (tPSA) of 70.8 Ų [1]. This profile is distinct from simpler carbamates like Meprobamate (XLogP ~1.0), indicating a stronger propensity for passive diffusion across biological membranes [2]. The long nonyl chain (C9) on the dioxolane ring is a key structural feature that enhances lipophilicity and is not present in many other anticonvulsant carbamates [1].

Medicinal Chemistry Drug Design Computational Chemistry

Dioxamate's Unique Molecular Formula and Weight Differentiate it from Dioxolane Analogs

Dioxamate possesses a distinct molecular formula (C15H29NO4) and molecular weight (287.4 g/mol) compared to its close dioxolane analog Promoxolane (C10H20O3, 188.3 g/mol) and the carbamate Benactyzine (C20H25NO3, 327.4 g/mol) [1][2]. This difference is critical for procurement and analytical verification. The presence of the carbamate functional group and the extended nonyl chain are key identifiers .

Chemical Procurement Inventory Management Analytical Chemistry

Dioxamate (CAS 3567-40-6) Best-Fit Research and Industrial Application Scenarios


Neuroscience Research: Tremorine-Induced Tremor and Cholinergic Pathway Studies

Based on its demonstrated ability to potentiate antagonism of Tremorine-induced sustained tremor in mice, Dioxamate is specifically indicated for research applications exploring cholinergic pathways and motor dysfunction [1]. Its efficacy profile in this model distinguishes it from other analogs, making it the compound of choice for studies where potent anti-tremor activity is a primary readout [1].

Medicinal Chemistry: Exploring Structure-Activity Relationships (SAR) of Dioxolane-Based CNS Agents

Dioxamate serves as a critical reference compound in SAR studies aimed at understanding the impact of 2,2-disubstitution on the 1,3-dioxolane ring [1]. Its unique nonyl chain at the 2-position and carbamate functionality at the 4-position provide a distinct chemical scaffold for generating new analogs with potentially improved pharmacological properties for CNS disorders [1].

Analytical and Quality Control: Reference Standard for Carbamate Analysis

With its well-defined molecular identity (C15H29NO4, 287.4 g/mol) and distinct physicochemical properties (XLogP 3.9), Dioxamate is suitable as a reference standard or system suitability compound in analytical method development, particularly for chromatographic separation and detection of lipophilic carbamates [2].

Technical Documentation Hub

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